molecular formula C13H18BrNZn B14892318 2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide

2-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide

Cat. No.: B14892318
M. Wt: 333.6 g/mol
InChI Key: JMQUOZGKNYOEOU-UHFFFAOYSA-M
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Description

2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide typically involves the reaction of 2-[(2-Methyl-1-piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(2-Methyl-1-piperidino)methyl]bromobenzene+Zn2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide\text{2-[(2-Methyl-1-piperidino)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 2-[(2-Methyl-1-piperidino)methyl]bromobenzene+Zn→2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by another nucleophile.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Reaction Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures.

Major Products

The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.

Scientific Research Applications

2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It can be employed in the modification of biomolecules for studying biological processes.

    Medicine: The compound is used in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials.

Mechanism of Action

The mechanism by which 2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include:

    Transmetalation: Transfer of the organozinc moiety to a palladium catalyst.

    Oxidative Addition: Formation of a new palladium-carbon bond.

    Reductive Elimination: Release of the final product with a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Piperidino)methyl]phenylmagnesium bromide: Another organometallic reagent used in similar cross-coupling reactions.

    4-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: A structurally related compound with similar reactivity.

Uniqueness

2-[(2-Methyl-1-piperidino)methyl]phenylzinc bromide is unique due to its specific structure, which imparts distinct reactivity and selectivity in cross-coupling reactions. Its use in THF as a solvent enhances its stability and solubility, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C13H18BrNZn

Molecular Weight

333.6 g/mol

IUPAC Name

bromozinc(1+);2-methyl-1-(phenylmethyl)piperidine

InChI

InChI=1S/C13H18N.BrH.Zn/c1-12-7-5-6-10-14(12)11-13-8-3-2-4-9-13;;/h2-4,8,12H,5-7,10-11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

JMQUOZGKNYOEOU-UHFFFAOYSA-M

Canonical SMILES

CC1CCCCN1CC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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